Cas no 1015844-43-5 (1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)

1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid 化学的及び物理的性質
名前と識別子
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- 2-(1-(2-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid
- TIMTEC-BB SBB012122
- [1-(2-CHLORO-PHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-ACETIC ACID
- 1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid
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- インチ: 1S/C12H11ClN2O3/c1-7-8(6-11(16)17)12(18)15(14-7)10-5-3-2-4-9(10)13/h2-5,14H,6H2,1H3,(H,16,17)
- InChIKey: BRXJLIZRHKAEPW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N1C(C(CC(=O)O)=C(C)N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020363-500mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid |
1015844-43-5 | 500mg |
2957.0CNY | 2021-07-13 | ||
Chemenu | CM382575-1g |
2-[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid |
1015844-43-5 | 95%+ | 1g |
$291 | 2023-01-05 | |
TRC | C610055-5mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid |
1015844-43-5 | 5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C610055-10mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid |
1015844-43-5 | 10mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020363-500mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid |
1015844-43-5 | 500mg |
2957CNY | 2021-05-07 | ||
Chemenu | CM382575-5g |
2-[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid |
1015844-43-5 | 95%+ | 5g |
$778 | 2023-01-05 | |
TRC | C610055-50mg |
[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic Acid |
1015844-43-5 | 50mg |
$ 115.00 | 2022-06-06 | ||
A2B Chem LLC | AX85943-500mg |
2-(1-(2-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid |
1015844-43-5 | 500mg |
$265.00 | 2024-04-20 |
1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acidに関する追加情報
Recent Advances in the Study of 1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid (CAS: 1015844-43-5)
The compound 1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid (CAS: 1015844-43-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative has shown promising pharmacological properties, particularly in the context of anti-inflammatory and analgesic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential therapeutic benefits.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The researchers employed molecular docking simulations and in vitro assays to demonstrate that 1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests a reduced risk of gastrointestinal side effects, a common limitation of current NSAIDs.
Further research has explored the compound's potential in pain management. A preclinical study conducted by a team at the University of Cambridge revealed that the compound effectively attenuates neuropathic pain in rodent models. The study, published in Pain, highlighted the compound's ability to modulate TRPV1 receptors, which play a critical role in pain signaling. These findings position 1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid as a promising candidate for the development of novel analgesics.
In addition to its pharmacological properties, recent advancements have been made in the synthesis of this compound. A 2024 paper in Organic Process Research & Development detailed a scalable, cost-effective synthetic route that improves yield and purity. The new method employs a one-pot reaction strategy, reducing the number of purification steps and minimizing waste generation. This development is particularly significant for industrial-scale production, addressing previous challenges associated with the compound's synthesis.
Despite these promising findings, challenges remain. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications to enhance its metabolic stability. Additionally, while the compound's safety profile appears favorable in animal models, comprehensive toxicological studies are required before clinical trials can commence. Researchers are currently investigating prodrug strategies to improve bioavailability and prolong therapeutic effects.
In conclusion, 1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid represents a compelling area of research in the development of next-generation anti-inflammatory and analgesic agents. Its unique pharmacological profile, combined with recent synthetic advancements, underscores its potential as a therapeutic candidate. Future studies should focus on optimizing its pharmacokinetic properties and validating its efficacy and safety in human trials.
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